molecular formula C15H23N3O4S B4435881 1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide

Cat. No. B4435881
M. Wt: 341.4 g/mol
InChI Key: NVYVERPNNAFKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that has been used extensively in scientific research. DAPT is a potent inhibitor of γ-secretase, an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and Notch receptors. Inhibition of γ-secretase by DAPT has been shown to have a variety of effects on cellular processes, making it a valuable tool in the study of various diseases.

Mechanism of Action

1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide inhibits γ-secretase by binding to the active site of the enzyme and preventing it from cleaving its substrates. This inhibition leads to a reduction in the production of amyloid beta peptides and the activation of Notch signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide are diverse and depend on the specific cellular processes being studied. In general, inhibition of γ-secretase by 1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide leads to a reduction in the production of amyloid beta peptides and the activation of Notch signaling. This has been shown to have a variety of effects on cellular processes, including changes in cell proliferation, differentiation, and survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide in lab experiments is its specificity for γ-secretase. This allows researchers to selectively inhibit this enzyme and study its effects on cellular processes. However, one limitation of using 1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide is its potential off-target effects. 1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide has been shown to inhibit other enzymes in addition to γ-secretase, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for the use of 1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide in scientific research. One area of interest is the study of the role of γ-secretase in cancer, as this enzyme has been implicated in the progression of several types of cancer. Additionally, there is ongoing research into the development of more specific and potent inhibitors of γ-secretase that may have fewer off-target effects than 1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide. Finally, there is interest in the use of 1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide in combination with other drugs to treat various diseases, including Alzheimer's disease and cancer.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide has been used extensively in scientific research to study the role of γ-secretase in various cellular processes. In particular, 1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide has been used to study the role of γ-secretase in the processing of APP and the formation of amyloid plaques in Alzheimer's disease. 1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide has also been used to study the role of γ-secretase in the regulation of Notch signaling, a critical pathway involved in cell differentiation and development.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-17(2)23(20,21)18-9-7-12(8-10-18)15(19)16-13-5-4-6-14(11-13)22-3/h4-6,11-12H,7-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYVERPNNAFKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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